![molecular formula C48H72Br2N4O2 B14784923 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of diketopyrrolopyrrole (DPP) derivatives, which are known for their excellent electronic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione.
Reaction with Potassium Carbonate and 1-Bromohexadecane: The starting material is reacted with potassium carbonate and 1-bromohexadecane in dimethylformamide (DMF) under an argon atmosphere.
Purification: The reaction mixture is then poured into water, extracted with dichloromethane, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate, and the reactions are conducted in solvents like toluene or DMF under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with an arylboronic acid would produce a biaryl compound .
Applications De Recherche Scientifique
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications:
Organic Electronics: Due to its excellent electronic properties, this compound is used in the development of organic semiconductors and photovoltaic materials.
Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Mécanisme D'action
The mechanism by which 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in both materials science and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound is structurally similar but lacks the hexyldecyl side chains, which can affect its solubility and electronic properties.
5-Bromopyridine Derivatives: Compounds like 5-bromopyridine and its derivatives share the bromopyridine moiety but differ in their overall structure and applications.
Uniqueness
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is unique due to its combination of bromopyridine units and long alkyl side chains. This combination enhances its solubility in organic solvents and its ability to form ordered structures in thin films, making it particularly valuable in organic electronics and materials science .
Propriétés
Formule moléculaire |
C48H72Br2N4O2 |
|---|---|
Poids moléculaire |
896.9 g/mol |
Nom IUPAC |
1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C48H72Br2N4O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-53-45(41-31-29-39(49)33-51-41)43-44(47(53)55)46(42-32-30-40(50)34-52-42)54(48(43)56)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3 |
Clé InChI |
AVLRTJIVEJNRAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
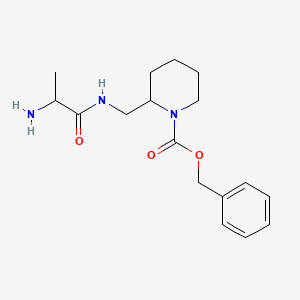
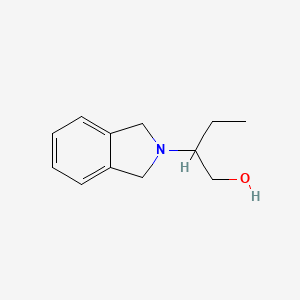
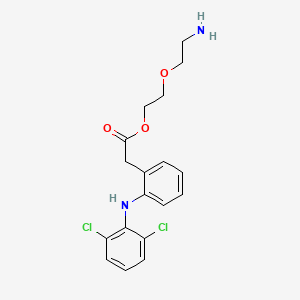
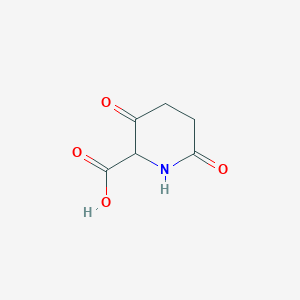
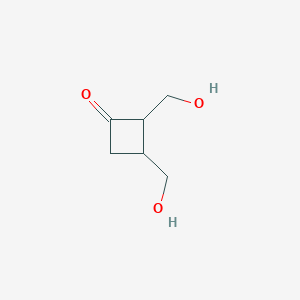
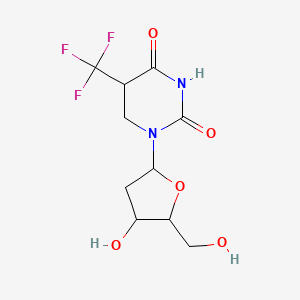
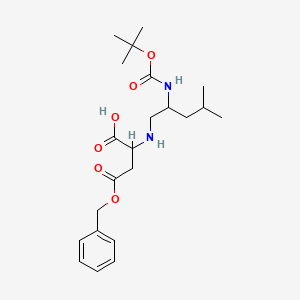
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
